molecular formula C25H32O10 B1209300 13,18-Dehydroglaucarubinone CAS No. 68703-94-6

13,18-Dehydroglaucarubinone

Cat. No. B1209300
CAS RN: 68703-94-6
M. Wt: 492.5 g/mol
InChI Key: VLFLFYQXNGASKC-MMFZEHEGSA-N
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Description

13,18-Dehydroglaucarubinone is a type of compound known as diterpenoids . It is derived from the barks of Ailanthus altissima . It has been found to inhibit the growth of murine lymphocytic leukemia P388 .


Synthesis Analysis

The synthesis of 13,18-Dehydroglaucarubinone was achieved through the investigation of the Guyana plant Simarouba amara Aubl. (Simaroubaceae). The plant was extracted with hexane and several times with boiling water. The aqueous extract was concentrated under reduced pressure and continuously extracted with chloroform .


Molecular Structure Analysis

The molecular formula of 13,18-Dehydroglaucarubinone is C25H32O10 . The structure was confirmed by a 13C-NMR analysis .


Physical And Chemical Properties Analysis

13,18-Dehydroglaucarubinone is a powder . It has a molecular weight of 492.52 g/mol . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Metabolic Flux Analysis

  • Application : 13C isotope-based Metabolic Flux Analysis (13C-MFA) is crucial in understanding cellular metabolism, which includes the metabolism of compounds like 13,18-Dehydroglaucarubinone. This approach is vital for deciphering complex biochemical pathways and their regulation under different physiological conditions.
  • Source : Dalman et al. (2010).

Hyperpolarized Magnetic Resonance Imaging

  • Application : The use of hyperpolarized carbon-13 (13C) in magnetic resonance imaging (MRI) and spectroscopy offers a way to observe metabolic processes in real time. Compounds like 13,18-Dehydroglaucarubinone could be studied using this method to understand their metabolic pathways in living organisms, especially in clinical oncology and tumor metabolism studies.
  • Source : Iali, Rayner, & Duckett (2018); Serrao & Brindle (2016).

Isotope Labeling for Bioanalysis

  • Application : Isotope labeling, using isotopes like 13C, is extensively used in quantitative and qualitative bioanalysis. This technique could be employed to study the metabolic fate and interactions of 13,18-Dehydroglaucarubinone in biological systems.
  • Source : Grocholska & Bąchor (2021); Preshlock, Tredwell, & Gouverneur (2016).

Tracing Carbon Dioxide and Water Vapor Exchange

  • Application : Studies on carbon dioxide and water vapor exchange in the biosphere and atmosphere involve isotopic techniques. Compounds like 13,18-Dehydroglaucarubinone could be analyzed in this context to understand their impact on environmental and biological systems.
  • Source : Griffis (2013).

Use in Human Nutrition Studies

  • Application : Stable isotopes, including 13C, are utilized in human nutritional studies for tracing and understanding metabolic processes. The metabolism of compounds like 13,18-Dehydroglaucarubinone could be explored in the context of human nutrition and physiology.
  • Source : Davies (2020).

Carbon Use Efficiency in Soil

  • Application : Understanding microbial carbon use efficiency in soil is crucial in ecological studies. Isotopic analysis, including the use of 13C, could provide insights into the impact of compounds like 13,18-Dehydroglaucarubinone on soil microbiota and nutrient cycles.
  • Source : Geyer et al. (2019).

properties

IUPAC Name

[(4S,5R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (2S)-2-hydroxy-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O10/c1-6-22(4,31)21(30)35-16-15-11(3)17(27)25(32)20-23(5)12(10(2)7-13(26)18(23)28)8-14(34-19(16)29)24(15,20)9-33-25/h7,12,14-18,20,27-28,31-32H,3,6,8-9H2,1-2,4-5H3/t12-,14+,15+,16+,17+,18+,20+,22-,23+,24?,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFLFYQXNGASKC-MMFZEHEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)OC1C2C(=C)C(C3(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@](C)(C(=O)O[C@@H]1[C@H]2C(=C)[C@H]([C@@]3([C@H]4C2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H](C(=O)C=C5C)O)C)OC1=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4S,5R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (2S)-2-hydroxy-2-methylbutanoate

CAS RN

68703-94-6
Record name 13,18-Dehydroglaucarubinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068703946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
J Polonsky, Z Varon, H Jacquemin, GR Pettit - Experientia, 1978 - Springer
An investigation of the Guyana plantSimarouba amara Aubl. (Simaroubaceae) for antineoplastic quassinoids led to isolation and structural determination of the new quassinoids 2′-…
Number of citations: 60 link.springer.com
J Polonsky, Z Varon, C Moretti, GR Pettit… - Journal of natural …, 1980 - ACS Publications
The South American Simaba cuspidata Spruce and North Indian Ailanthus granáis Prain were investigated as sources of potentially useful antineo-plastic agents. Both of these …
Number of citations: 39 pubs.acs.org
YS Kim, SS Moob, JS Choi - bioRxiv, 2023 - biorxiv.org
Bioassay-guided fractionation of the methanolic extract of Ailanthus altissima leaves led to the isolation of one new quassinoid, named 6-α-tigloyloxyailanthone (3), and three known …
Number of citations: 2 www.biorxiv.org
R Pavela, M Zabka, T Tylova… - Pakistan Journal of …, 2014 - academia.edu
We determined the efficacy of Ailanthus altissima extracts, obtained using solvents of various polarity, in terms of acute and chronic toxicity, antifeedant efficacy and larval growth …
Number of citations: 15 www.academia.edu
GE Risinger, K Karimian, ST Jungk, JB Simpson - Experientia, 1978 - Springer
New biosynthetic pathways for the irregular terpenes, artemisia ketone and bakuchiol, are proposed. It is suggested that 2-(1-hydroxy-3-methylbutyl)thiamine and 2-(1-hydroxy-2-…
Number of citations: 9 link.springer.com
N Fukamiya, KH Lee, I Muhammad, C Murakami… - Cancer Letters, 2005 - Elsevier
The effect of 63 quassinoids on eukaryotic protein synthesis has been investigated. Seventeen of the tested compounds showed potent in vitro activity, with IC 50 s below 2μM for …
Number of citations: 67 www.sciencedirect.com
SS Gayathri, S Naisam… - International Journal of …, 2022 - inderscienceonline.com
In-silico docking of 38 phytocompounds of Simarouba glauca (S. glauca) against the HER2 protein was carried out for evaluating its binding affinities. From the docking analysis, the …
Number of citations: 4 www.inderscienceonline.com
S Lehmann, F Herrmann, K Kleemann, V Spiegler… - Fitoterapia, 2020 - Elsevier
Bark and leaves of Ailanthus altissima (Mill.) Swingle are widely used in European folk medicine to treat intestinal worm infections. The study aimed to rationalize a potential …
Number of citations: 10 www.sciencedirect.com
M Jaziri - Phytochemistry, 1990 - Elsevier
An enzyme-linked immunosorbent assay was developed for the determination, in picomole quantities, of quassinoids in Ailanthus altissima plant tissues and cultivated cells. Antiserurn …
Number of citations: 14 www.sciencedirect.com
BJ Aflatoxin, I Alamethicin - Pro, ras in the Chemistr, of Organic: Natural Prodgets - Springer
A. SIEGEL, Wien Page 287 Subject Index By A. SIEGEL, Wien Acetamidoethane thiol 35 Acetates 136 Acetic acid 15, 42, 43, 81, 169, 176, 183, 195, 196, 205, 252 Acetic anhydride …
Number of citations: 0 link.springer.com

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